Lipophilicity (XLogP3) Comparison: 2-Methoxy Isomer Exhibits Significantly Lower Lipophilicity than 3- and 4-Methoxy Isomers
Among the three methoxy-methylbenzophenone isomers (C₁₅H₁₄O₂), the ortho-methoxy substitution in 2-methoxy-4'-methylbenzophenone results in a calculated XLogP3 value of 3.3, which is 0.6 log units lower than the 3-methoxy isomer (3.9) and 0.7 log units lower than the 4-methoxy isomer (4.0) [1]. This difference indicates that 2-methoxy-4'-methylbenzophenone is markedly less lipophilic than its positional isomers.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 3.3 |
| Comparator Or Baseline | 3-Methoxy-4'-methylbenzophenone: 3.9; 4-Methoxy-4'-methylbenzophenone: 4.0 |
| Quantified Difference | Δ = -0.6 (vs. 3-methoxy); Δ = -0.7 (vs. 4-methoxy) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem) |
Why This Matters
This lipophilicity difference (~4–5 fold lower partition coefficient) makes 2-methoxy-4'-methylbenzophenone more suitable for applications requiring lower logP, such as aqueous formulations or certain synthetic intermediate roles, where excessive lipophilicity would be detrimental.
- [1] PubChem. (2026). Computed XLogP3 values: 2-Methoxy-4'-methylbenzophenone (CID 614522): 3.3; 3-Methoxy-4'-methylbenzophenone (CID 54881): 3.9; 4-Methoxy-4'-methylbenzophenone (CID 32113): 4.0. National Center for Biotechnology Information. Retrieved from respective PubChem entries. View Source
